molecular formula C8H11N3 B11728182 Cyclopropyl(pyrimidin-2-yl)methanamine

Cyclopropyl(pyrimidin-2-yl)methanamine

Cat. No.: B11728182
M. Wt: 149.19 g/mol
InChI Key: KRYJBWYSJJZBFV-UHFFFAOYSA-N
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Description

Cyclopropyl(pyrimidin-2-yl)methanamine is a compound that features a cyclopropyl group attached to a pyrimidine ring via a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(pyrimidin-2-yl)methanamine typically involves the reaction of cyclopropylamine with a pyrimidine derivative. One common method includes the use of cyclopropylamine and 2-chloropyrimidine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(pyrimidin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(pyrimidin-2-yl)methanone, while reduction may produce cyclopropyl(pyrimidin-2-yl)methanol .

Mechanism of Action

The mechanism of action of Cyclopropyl(pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Cyclopropyl(pyridin-2-yl)methanamine
  • Cyclopropyl(pyrimidin-4-yl)methanamine
  • Cyclopropyl(pyrimidin-5-yl)methanamine

Comparison: Cyclopropyl(pyrimidin-2-yl)methanamine is unique due to its specific substitution pattern on the pyrimidine ring. This structural feature can influence its reactivity and biological activity compared to similar compounds. For instance, the position of the cyclopropyl group can affect the compound’s ability to interact with molecular targets and its overall stability .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

cyclopropyl(pyrimidin-2-yl)methanamine

InChI

InChI=1S/C8H11N3/c9-7(6-2-3-6)8-10-4-1-5-11-8/h1,4-7H,2-3,9H2

InChI Key

KRYJBWYSJJZBFV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=NC=CC=N2)N

Origin of Product

United States

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